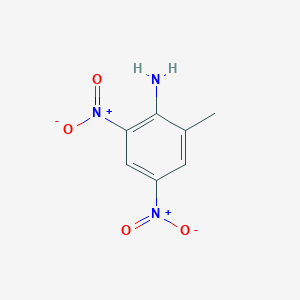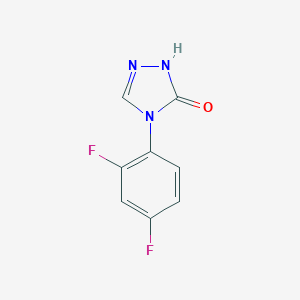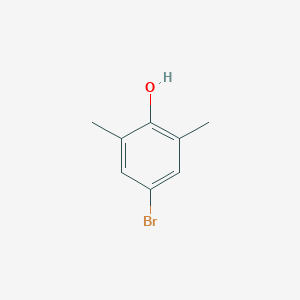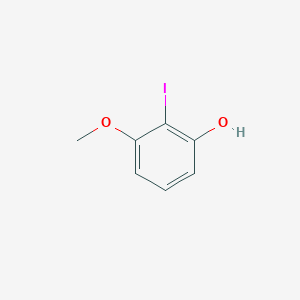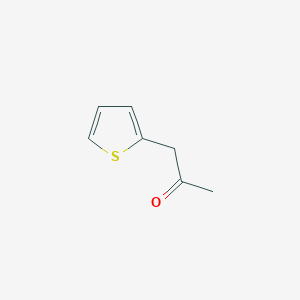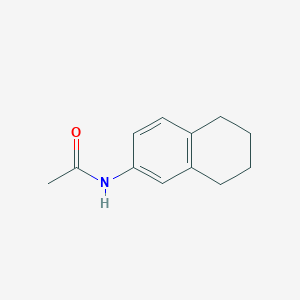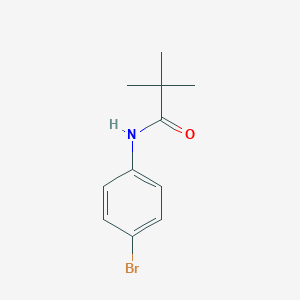
N-(4-Bromophenyl)-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-Bromophenyl)-N-phenylacrylamide” is a cysteine-reactive small-molecule fragment for chemoproteomic and ligandability studies for both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .
Synthesis Analysis
A variety of imine derivatives have been synthesized via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids in moderate to good yields .
Molecular Structure Analysis
The molecular formula of “Acetamide, N-(4-bromophenyl)-” is C8H8BrNO, and its molecular weight is 214.059 . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .
Applications De Recherche Scientifique
Anti-Bacterial Activities
- Scientific Field: Pharmaceuticals
- Application Summary: N-(4-bromophenyl)furan-2-carboxamide was synthesized and investigated for its in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria A. baumannii, K. pneumoniae, E. cloacae and S. aureus .
- Methods of Application: The compound was synthesized by the reaction furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N . It was then arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base .
- Results: The molecule was found to be effective against these bacteria, particularly NDM-positive bacteria A. baumannii, as compared to various commercially available drugs .
Antimicrobial and Antibiofilm Actions
- Scientific Field: Biological Evaluation of Chemical Organic Compounds
- Application Summary: Compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety were synthesized and tested for antimicrobial action against bacterial and fungal strains .
- Methods of Application: The compounds were synthesized and characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .
- Results: The compounds showed promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Antimicrobial and Antiproliferative Activities
- Scientific Field: Pharmaceuticals
- Application Summary: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and studied for their pharmacological activities against various bacterial (Gram positive and Gram negative) and fungal species, as well as against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
- Methods of Application: The compounds were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . They were evaluated for their in vitro antimicrobial activity using turbidimetric method and anticancer activity by Sulforhodamine B (SRB) assay .
- Results: Compounds d1, d2, d3, d6, and d7 showed promising antimicrobial activity and anticancer screening results . They displayed good docking score within binding pocket of the selected PDB ID (1JIJ, 4WMZ and 3ERT) and have the potential to be used as lead compounds for rational drug designing .
Antimicrobial and Antibiofilm Actions
- Scientific Field: Biological Evaluation of Chemical Organic Compounds
- Application Summary: Compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety were synthesized and tested for antimicrobial action against bacterial and fungal strains .
- Methods of Application: The compounds were synthesized and characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .
- Results: The compounds showed promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Antimicrobial and Anticancer Activities
- Scientific Field: Pharmaceuticals
- Application Summary: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and studied for their pharmacological activities against various bacterial (Gram positive and Gram negative) and fungal species, as well as against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
- Methods of Application: The compounds were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . They were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results: Compounds d1, d2, d3, d6, and d7 showed promising antimicrobial activity and anticancer screening results . They displayed good docking score within binding pocket of the selected PDB ID (1JIJ, 4WMZ and 3ERT) and have the potential to be used as lead compounds for rational drug designing .
Antimicrobial and Antibiofilm Actions
- Scientific Field: Biological Evaluation of Chemical Organic Compounds
- Application Summary: Compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety were synthesized and tested for antimicrobial action against bacterial and fungal strains .
- Methods of Application: The compounds were synthesized and characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .
- Results: The compounds showed promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-11(2,3)10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYSRVSPDUSHBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334245 |
Source


|
| Record name | N-(4-Bromophenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)-2,2-dimethylpropanamide | |
CAS RN |
24109-06-6 |
Source


|
| Record name | N-(4-Bromophenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B182364.png)


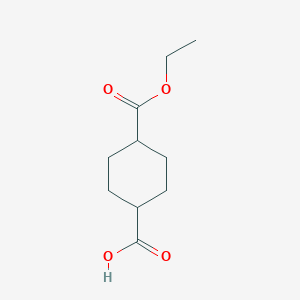

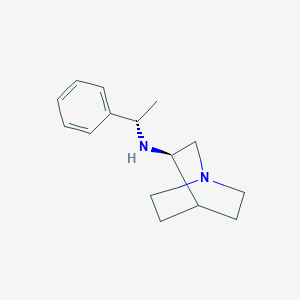
![N-[3-(Benzyloxy)phenyl]acetamide](/img/structure/B182376.png)
